molecular formula C17H25N5O3S B2567730 1-[2-[(2-Tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide CAS No. 941992-45-6

1-[2-[(2-Tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide

Cat. No. B2567730
CAS RN: 941992-45-6
M. Wt: 379.48
InChI Key: GUBCUMIPXLZZOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then, coupled with the same aromatic aldehyde to afford the corresponding Schiff base compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a dihydrothieno[3,4-c]pyrazol ring, which is a type of heterocyclic compound. The molecular weight of the compound is 379.48.

Scientific Research Applications

Synthesis and Structural Insights

Researchers have developed methodologies for synthesizing compounds with structures related to 1-[2-[(2-Tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide, emphasizing the importance of such compounds in medicinal chemistry. For instance, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols showcases the versatility of piperidine derivatives in generating novel fused heterobicycles (P. Karthikeyan, V. Vijayakumar, S. Sarveswari, 2014). Similarly, the creation of tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate elucidates the structural nuances and the potential for chemical modifications within this class of compounds (D. Richter, J. Kath, A. Rheingold, A. DiPasquale, A. Yanovsky, 2009).

Potential Applications

The synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors highlights the application of similar compounds in developing inhibitors for enzymes like acetyl-CoA carboxylase. Such studies demonstrate the compound's relevance in therapeutic applications, particularly in targeting metabolic pathways (K. Huard, S. Bagley, E. Menhaji-Klotz, Cathy Préville, et al., 2012). Additionally, research into thiazole-aminopiperidine hybrids for the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors presents another avenue where such compounds could be beneficial, showcasing their potential in addressing infectious diseases (V. U. Jeankumar, J. Renuka, P. Santosh, V. Soni, et al., 2013).

properties

IUPAC Name

1-[2-[(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3S/c1-17(2,3)22-14(11-8-26-9-12(11)20-22)19-15(24)16(25)21-6-4-10(5-7-21)13(18)23/h10H,4-9H2,1-3H3,(H2,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBCUMIPXLZZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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